molecular formula C13H19NO3 B1371709 4-(1-Piperidinylmethyl)benzoic acid hydrate CAS No. 1184978-48-0

4-(1-Piperidinylmethyl)benzoic acid hydrate

Cat. No.: B1371709
CAS No.: 1184978-48-0
M. Wt: 237.29 g/mol
InChI Key: SMFLWNMZJWPIBV-UHFFFAOYSA-N
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Description

4-(1-Piperidinylmethyl)benzoic acid hydrate is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for 4-(1-Piperidinylmethyl)benzoic acid hydrate may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1-Piperidinylmethyl)benzoic acid hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted benzoic acids. These products have various applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-(1-Piperidinylmethyl)benzoic acid hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Piperidinylmethyl)benzoic acid hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Piperidinylmethyl)benzoic acid hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique piperidinyl group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and specialty chemicals .

Biological Activity

4-(1-Piperidinylmethyl)benzoic acid hydrate, with the molecular formula C13H19NO3 and a molecular weight of approximately 237.3 g/mol, is a benzoic acid derivative characterized by its piperidinylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structural features can inhibit the proliferation of cancer cell lines such as MCF-7 and A549. For example, related compounds have demonstrated IC50 values ranging from 3.0 μM to 10 μM against these cell lines, suggesting potential efficacy in cancer treatment .

Enzyme Inhibition

The compound has been implicated in enzyme inhibition studies, particularly against cholinesterases. It has been compared to standard inhibitors like donepezil, showing promising results in terms of inhibitory potency . The specific interactions and binding affinities require further investigation to fully elucidate its potential as a therapeutic agent.

Antimicrobial Activity

Preliminary studies suggest that derivatives of benzoic acid, including this compound, may also possess antimicrobial properties. The compound's structural similarity to other known antimicrobial agents indicates a potential for effectiveness against various microbial strains .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activities
4-(1-Pyrrolidinylmethyl)benzoic acidBenzoic Acid DerivativeAnticancer activity
4-(1-Morpholinylmethyl)benzoic acidBenzoic Acid DerivativeEnzyme inhibition
4-(1-Piperazinylmethyl)benzoic acidBenzoic Acid DerivativeAntimicrobial properties

The unique piperidinyl group in this compound distinguishes it from other similar compounds, potentially enhancing its biological activities and applications in drug development.

Study on Antitumor Activity

A study focused on the synthesis and biological evaluation of benzoic acid derivatives highlighted the anticancer potential of compounds structurally related to this compound. The results indicated significant growth inhibition in human cancer cell lines, with further exploration into the mechanisms underlying this activity .

Enzyme Interaction Studies

Another research effort investigated the interaction of similar compounds with cholinesterase enzymes. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory effects, positioning this compound as a candidate for further exploration in neurodegenerative disease treatments .

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.H2O/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFLWNMZJWPIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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